(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid
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Overview
Description
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine ring, which is a common structural motif in many biologically active molecules, including folic acid and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid typically involves multi-step organic reactions. The process may start with the preparation of the pteridine ring, followed by the introduction of the amino and benzamido groups. The final step often involves the coupling of the pteridine derivative with a pentanedioic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group in the pteridine ring can be reduced to a hydroxyl group.
Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential role in enzymatic reactions, given its structural similarity to folic acid derivatives. It could serve as a substrate or inhibitor for enzymes involved in folate metabolism.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer or bacterial infections.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The benzamido and pentanedioic acid groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: A vitamin involved in DNA synthesis and repair.
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase.
Leucovorin: A folate analog used to enhance the efficacy of chemotherapy.
Uniqueness
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N7O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)22-8-11(23-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,23,25,26,30)/t12-/m0/s1 |
InChI Key |
AGSJDPWOEUMTCN-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N |
Origin of Product |
United States |
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